(2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide, also known as CPPMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPPMA belongs to the class of pyrazole derivatives and has been shown to possess a range of biological activities.
Wirkmechanismus
The exact mechanism of action of (2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with various molecular targets such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). This compound has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that play a key role in inflammation. Additionally, this compound has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide is its potential therapeutic applications in various diseases. This compound has been shown to possess a range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions in the research of (2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its therapeutic efficacy.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its biological activities and mechanism of action make it an attractive candidate for drug development. However, further research is needed to fully understand its pharmacokinetics and pharmacodynamics in vivo, as well as to develop novel drug delivery systems for its effective administration.
Synthesemethoden
The synthesis of (2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide involves the reaction of 5-cyclopropyl-2-methylpyrazole-3-carboxylic acid with 2-methoxy-2-phenylacetyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
(2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2R)-N-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-methoxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20-14(10-15(19-20)12-8-9-12)11-18-17(21)16(22-2)13-6-4-3-5-7-13/h3-7,10,12,16H,8-9,11H2,1-2H3,(H,18,21)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRSSZTJMUEAE-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CNC(=O)C(C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2CC2)CNC(=O)[C@@H](C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.